molecular formula C11H13FN2O3S B4192702 N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea

Cat. No. B4192702
M. Wt: 272.30 g/mol
InChI Key: PQJHIZXGQVJTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea, also known as DTTU, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer and antifungal properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used to synthesize novel polymers with unique properties, such as high thermal stability and electrical conductivity. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to effectively control the growth of weeds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and fungi. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the disruption of cellular metabolism. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the formation of new blood vessels, which are essential for tumor growth. In fungi, this compound has been shown to disrupt the synthesis of ergosterol, a key component of the fungal cell membrane.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea has a number of advantages for use in lab experiments, including its high purity and stability, its relatively low toxicity, and its ability to selectively target cancer cells and fungi. However, there are also some limitations to its use, including its limited solubility in water and some organic solvents, its potential for off-target effects, and its relatively high cost compared to other compounds.

Future Directions

There are a number of future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-fluorophenyl)urea, including the development of new drugs based on its structure and mechanism of action, the synthesis of novel polymers and materials using this compound as a building block, and the further study of its potential as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and organisms.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)14-10-5-6-18(16,17)7-10/h1-4,10H,5-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJHIZXGQVJTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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